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Compound of Interest

Compound Name: 2-(4-Ethylphenoxy)acetohydrazide

Cat. No.: B2626526 Get Quote

This guide provides a comprehensive overview of the spectroscopic characteristics of 2-(4-
Ethylphenoxy)acetohydrazide, tailored for researchers, scientists, and professionals in drug

development. The document outlines detailed experimental protocols for its synthesis and

subsequent analysis using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy,

and Mass Spectrometry (MS). All quantitative data is presented in structured tables for clarity

and comparative ease.

Synthesis of 2-(4-Ethylphenoxy)acetohydrazide
A common and effective method for the synthesis of 2-(4-Ethylphenoxy)acetohydrazide
involves a two-step process. The first step is the esterification of 4-ethylphenol with an

appropriate haloacetyl halide to form an ethyl (4-ethylphenoxy)acetate intermediate. This

intermediate is then reacted with hydrazine hydrate to yield the final product.

Experimental Protocol: Synthesis

Step 1: Synthesis of Ethyl 2-(4-ethylphenoxy)acetate

To a solution of 4-ethylphenol (0.1 mol) in a suitable solvent such as acetone or ethanol, an

equimolar amount of a base like potassium carbonate (0.1 mol) is added.

The mixture is stirred at room temperature for 30 minutes.

Ethyl chloroacetate (0.1 mol) is added dropwise to the reaction mixture.
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The reaction mixture is then heated to reflux for 6-8 hours.

After completion of the reaction (monitored by TLC), the solvent is removed under reduced

pressure.

The residue is partitioned between water and an organic solvent like ethyl acetate.

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and

concentrated to yield crude ethyl 2-(4-ethylphenoxy)acetate, which can be purified by column

chromatography.

Step 2: Synthesis of 2-(4-Ethylphenoxy)acetohydrazide

Ethyl 2-(4-ethylphenoxy)acetate (0.05 mol) is dissolved in ethanol.

Hydrazine hydrate (0.1 mol) is added to the solution.

The mixture is refluxed for 4-6 hours.

Upon cooling, the product, 2-(4-Ethylphenoxy)acetohydrazide, precipitates out of the

solution.

The solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

Recrystallization from ethanol can be performed for further purification.

Synthesis Workflow
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Synthesis of 2-(4-Ethylphenoxy)acetohydrazide

Step 1: Esterification

Step 2: Hydrazinolysis
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Caption: Synthesis of 2-(4-Ethylphenoxy)acetohydrazide.
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Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-(4-
Ethylphenoxy)acetohydrazide. These predictions are based on the analysis of structurally

similar compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~9.2 - 9.5 Singlet 1H -NH-

~7.1 - 7.2 Doublet 2H
Ar-H (ortho to -

CH₂CH₃)

~6.8 - 6.9 Doublet 2H Ar-H (ortho to -O-)

~4.4 - 4.5 Singlet 2H -O-CH₂-

~4.2 - 4.4 Broad Singlet 2H -NH₂

~2.5 - 2.6 Quartet 2H -CH₂-CH₃

~1.1 - 1.2 Triplet 3H -CH₂-CH₃

Table 2: Predicted ¹³C NMR Data
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Chemical Shift (δ, ppm) Assignment

~168 - 170 C=O

~156 - 158 Ar-C-O

~138 - 140 Ar-C-CH₂CH₃

~128 - 130 Ar-CH (ortho to -CH₂CH₃)

~114 - 116 Ar-CH (ortho to -O-)

~67 - 69 -O-CH₂-

~28 - 30 -CH₂-CH₃

~15 - 17 -CH₂-CH₃

Table 3: Predicted IR Data

Wavenumber
(cm⁻¹)

Intensity Functional Group Vibration

3300 - 3400 Medium N-H
Asymmetric &

Symmetric Stretch

3030 - 3080 Medium C-H (Aromatic) Stretch

2850 - 2960 Medium C-H (Aliphatic) Stretch

1650 - 1680 Strong C=O (Amide I) Stretch

1600 - 1620 Medium N-H (Amide II) Bend

1500 - 1580 Medium C=C (Aromatic) Stretch

1230 - 1260 Strong C-O (Aryl Ether) Asymmetric Stretch

1020 - 1050 Medium C-O (Aryl Ether) Symmetric Stretch

Table 4: Predicted Mass Spectrometry Data
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m/z Interpretation

194 [M]⁺ (Molecular Ion)

163 [M - NHNH₂]⁺

135 [M - CONHNH₂]⁺

121 [CH₃CH₂C₆H₄O]⁺

107 [C₆H₄OCH₃]⁺

77 [C₆H₅]⁺

Experimental Protocols: Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of

a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

¹H NMR Acquisition:

Record the spectrum on a 400 MHz or higher field NMR spectrometer.

Acquire the spectrum at room temperature.

Use a sufficient number of scans (typically 16-64) to obtain a good signal-to-noise ratio.

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12

ppm).

Process the data with appropriate window functions (e.g., exponential multiplication) and

perform Fourier transformation.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at

0 ppm).

¹³C NMR Acquisition:
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Record the spectrum on the same instrument.

Use a proton-decoupled pulse sequence.

A larger number of scans (typically 1024 or more) is required due to the lower natural

abundance of ¹³C.

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200

ppm).

Process and reference the spectrum similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Sample Preparation:

Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium

bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a

transparent disk using a hydraulic press.

Solid Sample (ATR): Place a small amount of the solid sample directly on the crystal of an

Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:

Record a background spectrum of the empty sample holder (or clean ATR crystal).

Place the sample in the IR spectrometer.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

The final spectrum is presented as a plot of transmittance versus wavenumber.

Mass Spectrometry (MS)

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
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Data Acquisition (Electron Ionization - EI):

Introduce the sample into the mass spectrometer via a direct insertion probe or a gas

chromatograph.

Ionize the sample using a standard electron energy (typically 70 eV).

Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).

Record the mass spectrum, which is a plot of relative intensity versus the mass-to-charge

ratio (m/z).

Analytical Workflow

Spectroscopic Analysis of 2-(4-Ethylphenoxy)acetohydrazide

Purified 2-(4-Ethylphenoxy)acetohydrazide
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Caption: Analytical workflow for spectroscopic characterization.
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[https://www.benchchem.com/product/b2626526#spectroscopic-data-nmr-ir-mass-spec-of-2-
4-ethylphenoxy-acetohydrazide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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